beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-
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Overview
Description
beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-: is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- typically involves multiple steps, starting with the preparation of the mannopyranosylamine precursor. This precursor is then reacted with a tricyclo decyl derivative under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-
- 4-O-beta-D-Glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-ylbeta-D-glucopyranosylamine
Uniqueness
beta-D-Mannopyranosylamine, N-tricyclo(3311(sup 3,7))dec-2-yl- is unique due to its specific mannopyranosylamine moiety, which distinguishes it from similar compounds like beta-D-Glucopyranosylamine
Properties
CAS No. |
178563-28-5 |
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Molecular Formula |
C16H27NO5 |
Molecular Weight |
313.39 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(2-adamantylamino)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H27NO5/c18-6-11-13(19)14(20)15(21)16(22-11)17-12-9-2-7-1-8(4-9)5-10(12)3-7/h7-21H,1-6H2/t7?,8?,9?,10?,11-,12?,13-,14+,15+,16-/m1/s1 |
InChI Key |
BVDICQBZZFOMDH-MVVQCOJZSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)C3N[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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